molecular formula C10H16O2 B14388855 9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene CAS No. 88441-96-7

9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene

Cat. No.: B14388855
CAS No.: 88441-96-7
M. Wt: 168.23 g/mol
InChI Key: KPHURJFAGOMILI-UHFFFAOYSA-N
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Description

9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene is a spirocyclic chemical compound of significant interest in advanced organic synthesis and fragrance research. Its structure, featuring a spiro-fused ring system, makes it a valuable and versatile synthetic intermediate for constructing more complex molecular architectures . Researchers utilize this and related spiro[5.5]undecane scaffolds as key precursors in the development of novel compounds, including those with potential biological activity . Furthermore, structurally similar 2-oxaspiro[5.5]undec-8-ene derivatives have been documented for their utility in fragrance compositions, indicating the potential application of this compound class in the flavor and fragrance industry . The synthesis of related 1,5-dioxaspiro[5.5]undecane molecules often involves acid-catalyzed reactions or cycloadditions, highlighting its role as a product and intermediate in multi-step synthetic pathways . This product is intended for research purposes as a building block in medicinal chemistry, material science, and fragrance development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Disclaimer: This chemical is for research use by qualified professionals. It is not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88441-96-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

9-methyl-1,5-dioxaspiro[5.5]undec-9-ene

InChI

InChI=1S/C10H16O2/c1-9-3-5-10(6-4-9)11-7-2-8-12-10/h3H,2,4-8H2,1H3

InChI Key

KPHURJFAGOMILI-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(CC1)OCCCO2

Origin of Product

United States

Chemical Transformations and Mechanistic Insights of 9 Methyl 1,5 Dioxaspiro 5.5 Undec 8 Ene Derivatives

Ring-Opening Reactions of Spiroketals

The inherent reactivity of the spiroketal moiety, often modulated by the presence of the enol ether, allows for a range of ring-opening reactions under different catalytic conditions. These transformations are crucial for converting the compact spirocyclic system into more functionalized, linear, or macrocyclic structures.

Acid-Catalyzed Ring Opening and Subsequent Functionalization

The presence of an enol ether in derivatives of 9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene makes them susceptible to acid-catalyzed transformations. The mechanism typically begins with the protonation of the enol ether at the α-carbon, which is mechanistically similar to the tautomerization of an enol back to a ketone. This generates an electrophilic oxonium ion, which can then be attacked by a nucleophile, leading to the opening of one of the ketal rings.

In the presence of Lewis or Brønsted acid additives, spiroketals can undergo a concurrent ring-opening and halogenation reaction. This process can produce ω-iodo enol ethers at significantly reduced temperatures, with improved yields and purity. These functionalized products can then participate in further reactions. For instance, spiroketal enol ethers can be efficiently converted into interesting cyclopentenone-derived oxabicyclic compounds through an acid-catalyzed rearrangement. The proposed mechanism involves the formation of a keto-enol intermediate which undergoes an intramolecular aldol (B89426) reaction.

Efficient Protocols for Regioselective Spiroketal Ring Opening

Achieving regioselectivity in the ring-opening of complex spiroketals is a significant synthetic challenge. Researchers have developed specific protocols to control which of the C-O bonds of the spiroketal is cleaved. For steroidal spiroketals, which share structural motifs with derivatives of this compound, highly efficient and mild ring-opening can be achieved using trifluoroacetyl trifluoromethanesulfonate (B1224126) (TFAT). This protocol yields ω-trifluoroacetyl vinyl ethers in good yields, avoiding the harsh conditions required by previous methods.

Another strategy involves leveraging neighboring functional groups to direct the regioselectivity. For example, the ring-opening of 22-oxo-23-spiroketals has been accomplished with high regioselectivity using a saturated solution of hydrogen chloride in acetic anhydride. nih.gov This specific method targets the F-ring of the steroidal spiroketal, leading to novel cholestanic frameworks containing pyranone or cyclopentenone E rings. nih.gov The precise control offered by these methods is critical for the targeted synthesis of complex molecules.

Table 1: Comparison of Reagents for Regioselective Spiroketal Ring Opening
Reagent SystemSpiroketal TypeProductKey Feature
Trifluoroacetyl trifluoromethanesulfonate (TFAT)Steroidal Spiroketalsω-trifluoroacetyl vinyl ethersExceptionally mild conditions
HCl in Acetic Anhydride22-oxo-23-spiroketalsPyranone or cyclopentenone frameworksHigh regioselectivity for F-ring opening

Base-Mediated Ring Opening of Cyclopropanol (B106826) Precursors

Cyclopropanols are strained ring structures that can serve as precursors to functionalized ketones through ring-opening reactions. These transformations are often mediated by bases and transition metals and proceed through homoenolate intermediates. researchgate.net The principles from these reactions can be applied to spiroketal systems containing a cyclopropanol moiety.

In copper-catalyzed reactions, a ligand exchange with the cyclopropanol can generate an alkoxide intermediate. This intermediate can then undergo ring-opening to provide a β-alkyl radical or a copper-homoenolate. nih.gov Subsequent base-promoted elimination steps can lead to the formation of α,β-unsaturated enones. nih.gov The reaction pathway can be directed towards different products, such as δ-ketoesters or γ-butyrolactones, by carefully controlling the reaction conditions. Mechanistic studies suggest that the formation of γ-butyrolactones may proceed through an enone intermediate, which is often considered a byproduct in other cyclopropanol ring-opening reactions. nih.gov

Rearrangement Reactions Involving Spiroketal Skeletons

Beyond simple ring-opening, the spiroketal framework of this compound derivatives can undergo profound skeletal rearrangements, leading to molecules of significant structural complexity.

Rearrangements Triggered by Enol Ether Epoxidation

A remarkable transformation observed in polycyclic, enol-ether-containing spiroketals is a complete structural remodeling triggered by epoxidation. nih.gov This "inside-out" rearrangement provides access to highly diverse and complex natural product-like molecules. d-nb.info

The reaction is initiated by the epoxidation of the enol ether double bond with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). d-nb.info This is followed by a cascade of events:

Epoxide Ring Opening: The newly formed epoxide ring opens, often facilitated by the reaction conditions or trace acids.

Oxocarbenium Ion Formation: This opening leads to the formation of an oxocarbenium ion.

Skeletal Rearrangement: The highly reactive intermediate undergoes a profound rearrangement of the carbon skeleton.

Trapping by Nucleophile: The rearranged carbocation is finally trapped by a nucleophile. In the case of mCPBA, the m-chlorobenzoate byproduct can act as the nucleophile, leading to its incorporation into the final product. d-nb.info

This process fundamentally alters the connectivity of the spiroketal core, transforming a structure with two anomeric linkages into one containing spiroketals with both anomeric and non-anomeric relationships. d-nb.info

Table 2: Mechanistic Steps of Enol Ether Epoxidation-Triggered Rearrangement
StepDescriptionKey Intermediate
1Epoxidation of the enol ether double bond.Epoxide
2Ring-opening of the epoxide.Oxocarbenium Ion
3Complete skeletal rearrangement.Rearranged Carbocation
4Nucleophilic trapping of the final carbocation.Final Product

Oxidative Rearrangements of Dioxaspiroketals

The oxidative rearrangement of cyclic enol ethers provides a powerful method for the synthesis of α-alkoxyesters. nih.gov When applied to substrates containing a neighboring spiroether, this approach offers a stereoselective route to complex spiroketals. nih.govrsc.org

A well-known example of a related transformation is the Rubottom oxidation, which converts silyl (B83357) enol ethers into α-hydroxy carbonyl compounds. The mechanism involves the epoxidation of the silyl enol ether with a peroxyacid, followed by an acid-catalyzed ring-opening of the resulting siloxy oxirane. This generates an oxocarbenium ion, which then undergoes a 1,4-silyl migration (a Brook rearrangement) to yield an α-siloxy carbonyl derivative. wikipedia.org Subsequent hydrolysis furnishes the final α-hydroxy carbonyl product. wikipedia.org While this reaction is typically applied to silyl enol ethers, the underlying principle of epoxidation followed by rearrangement is a key theme in the oxidative transformations of enol ether-containing spiroketals, leading to highly functionalized and structurally altered products.

Functional Group Interconversions on the Spiroketal Scaffold

Functional group interconversions on the 1,5-dioxaspiro[5.5]undecane framework are crucial for the elaboration of the core structure into more complex target molecules. A key transformation is the manipulation of the carbonyl group in derivatives such as 1,5-dioxaspiro[5.5]undecan-3-one. The ketal moiety in these structures is notably stable under various conditions, allowing for selective reactions at other functional sites. For instance, α-bromination of 1,5-dioxaspiro[5.5]undecan-3-one has been achieved, providing a handle for further synthetic modifications. nih.gov This stability is a significant advantage over other protecting groups like acetonides, which can be labile under acidic conditions. nih.gov

Catalytic Reactions Involving Spiroketals

The spiroketal framework can serve as a chiral directing group or a stable platform for various catalytic transformations, enabling the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Enantioselective Allylic Alkylation

The enolate derived from 1,5-dioxaspiro[5.5]undecan-3-one has been successfully employed as a nucleophile in palladium-catalyzed enantioselective allylic alkylation reactions. nih.gov This powerful C-C bond-forming reaction allows for the construction of chiral quaternary stereocenters, which are common features in many biologically active molecules. The reaction typically involves the formation of a π-allyl palladium complex from an allylic precursor, which then undergoes nucleophilic attack by the spiroketal enolate. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the palladium catalyst.

Detailed studies on this transformation have demonstrated that the choice of ligand and reaction conditions is critical for achieving high yields and enantioselectivities. For instance, the use of chiral phosphine (B1218219) ligands in the presence of a palladium precursor can afford the alkylated spiroketal in good yield and with high enantiomeric excess.

EntryAllylic SubstrateLigandBaseSolventYield (%)ee (%)
1Allyl acetate (B1210297)(S)-t-Bu-PHOXLHMDSTHF8592
2Cinnamyl acetate(R)-BINAPNaHMDSDioxane7888

Table 1: Representative Data for Palladium-Catalyzed Enantioselective Allylic Alkylation of 1,5-Dioxaspiro[5.5]undecan-3-one. (Data are hypothetical and for illustrative purposes based on typical results for similar systems.)

Stereoselective Aldol Condensation

The enolate of 1,5-dioxaspiro[5.5]undecan-3-one also participates in stereoselective aldol condensations with various aldehydes. nih.gov This reaction is fundamental for the construction of β-hydroxy ketone moieties, which are versatile intermediates in organic synthesis. The stereoselectivity of the aldol reaction can be influenced by the geometry of the enolate (E or Z) and the nature of the metal counterion.

The Zimmerman-Traxler model is often invoked to predict the stereochemical outcome of these reactions, where a chair-like six-membered transition state is proposed. The substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions, and the minimization of steric interactions in this transition state leads to the preferential formation of one diastereomer.

EntryAldehydeEnolateConditionsDiastereomeric Ratio (syn:anti)Yield (%)
1BenzaldehydeLithium enolateTHF, -78 °C90:1088
2IsobutyraldehydeBoron enolateCH2Cl2, -78 °C>95:592

Table 2: Illustrative Data for Stereoselective Aldol Condensation of 1,5-Dioxaspiro[5.5]undecan-3-one. (Data are hypothetical and for illustrative purposes based on typical results for similar systems.)

Alkylation Reactions of β-Dicarbonyl Compounds for Spiro-Derivatives

The synthesis of the 1,5-dioxaspiro[5.5]undecane ring system can be achieved through the cyclization of acyclic precursors, often derived from the alkylation of β-dicarbonyl compounds. This approach offers a convergent and flexible route to these spiroketals.

O-Alkylation versus C-Alkylation Pathways

A key challenge in the synthesis of spiroketals from β-dicarbonyl compounds is controlling the regioselectivity of the alkylation step. Enolates of β-dicarbonyl compounds are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The desired pathway for the construction of the spiroketal backbone is typically C-alkylation, which forms a new carbon-carbon bond.

The outcome of the alkylation is influenced by several factors, including the nature of the electrophile, the counterion of the enolate, the solvent, and the temperature. Hard electrophiles, such as alkyl sulfates, tend to favor O-alkylation, while softer electrophiles, like alkyl iodides, generally lead to C-alkylation. Polar aprotic solvents can solvate the metal cation, leading to a more "naked" and reactive enolate that can favor O-alkylation. Conversely, polar protic solvents can hydrogen-bond to the oxygen atom of the enolate, hindering O-alkylation and promoting C-alkylation.

In the context of spiroketal synthesis, an appropriately substituted β-dicarbonyl compound can be reacted with a dihaloalkane or a diepoxide. An initial C-alkylation followed by an intramolecular cyclization can lead to the formation of the spirocyclic core. Careful control of the reaction conditions is necessary to favor the desired C-alkylation pathway and suppress the competing O-alkylation, which would lead to the formation of undesired cyclic enol ethers.

FactorFavors C-AlkylationFavors O-Alkylation
Electrophile Soft (e.g., R-I)Hard (e.g., R-OTs)
Counterion Small, strongly coordinating (e.g., Li+)Large, weakly coordinating (e.g., K+)
Solvent Polar protic (e.g., EtOH)Polar aprotic (e.g., DMF, DMSO)
Temperature LowerHigher

Table 3: Factors Influencing the Regioselectivity of β-Dicarbonyl Alkylation.

Stereochemical and Conformational Analysis of 9 Methyl 1,5 Dioxaspiro 5.5 Undec 8 Ene and Analogous Dioxaspiro 5.5 Undecane Systems

Conformational Preferences and Isomerism in Dioxaspiro[5.5]undecanes

The dioxaspiro[5.5]undecane framework consists of two six-membered tetrahydropyran (B127337) rings fused at a central spirocyclic carbon atom. The conformational behavior of this system is an extension of the principles governing cyclohexane (B81311) rings, but with the added complexity introduced by the presence of two oxygen atoms and their associated stereoelectronic effects.

Each of the six-membered rings in a dioxaspiro[5.5]undecane system can theoretically adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. wikipedia.org

Chair Conformation: This is the most stable and lowest-energy conformation for a six-membered ring, as it minimizes both angle strain and torsional strain. fiveable.me In the unsubstituted 1,7-dioxaspiro[5.5]undecane, the most stable arrangement involves both rings adopting a chair conformation. mst.edu

Boat Conformation: The boat conformation is significantly less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsing C-C bonds. wikipedia.org This configuration is generally considered an unstable transition state rather than a stable conformer. wikipedia.org

Twist-Boat Conformation: By slightly twisting, the boat conformation can alleviate some of its steric and torsional strain, resulting in the twist-boat conformer. wikipedia.org This form is a local energy minimum, more stable than the pure boat but still considerably less stable than the chair. masterorganicchemistry.com For cyclohexane, the twist-boat is about 5.5 kcal/mol higher in energy than the chair. fiveable.memasterorganicchemistry.com

Computational studies on 1,7-dioxaspiro[5.5]undecane have quantified the energy differences between these states. The global minimum is a conformation where both rings are in a chair form (C2 symmetry), which is calculated to be over 2 kcal/mol more stable than other conformers. mst.edu The anomeric effect can, however, stabilize boat and twist-boat conformations in certain substituted or more complex spiroketal systems. mst.edu

Relative Gas-Phase Energetics of 1,7-Dioxaspiro[5.5]undecane Conformers
Conformer IDRing 1 ConformationRing 2 ConformationRelative Energy (kcal/mol)
2AChairChair0.00
2BTwist-BoatChair2.33
2CTwist-BoatTwist-Boat3.58
2DChairTwist-Boat5.47

Data derived from computational studies at the MP2/aug-cc-pVQZ level. Conformer 2A, with two chair rings, is the most stable. mst.edu

When substituents are present on the rings, as in 9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene, the possibility of multiple diastereomers arises. The formation of these spiroketals, typically via acid-catalyzed cyclization of a dihydroxy-ketone precursor, often leads to the thermodynamically most stable isomer. cdnsciencepub.com

The relative stability of these diastereomers is determined by the interplay of steric interactions (e.g., 1,3-diaxial interactions) and, crucially, the stereoelectronic anomeric effect. cdnsciencepub.com Under conditions of thermodynamic control (e.g., prolonged acid catalysis), less stable isomers can equilibrate to the most stable diastereomer. This isomerization proceeds through the reversible opening of one of the rings to form an intermediate oxycarbenium ion, followed by re-closure. This process allows the molecule to achieve its lowest energy configuration, which is typically the one that maximizes stabilizing anomeric effects.

Anomeric and Stereoelectronic Effects in Dioxaspiro Systems

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. In dioxaspiro systems, the most dominant of these is the anomeric effect. e-tarjome.com

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a ring heteroatom) to occupy the axial position, contrary to predictions based on steric hindrance alone. wikipedia.org This stabilization arises from a hyperconjugative interaction where a lone pair on the ring oxygen donates electron density into the adjacent, anti-periplanar C-X antibonding orbital (σ*). wikipedia.org

In spiroketals, this effect is further dissected:

Endo-anomeric effect: This refers to the stereoelectronic interaction involving a lone pair from an oxygen atom within one ring and the antibonding orbital of the C-O bond that is part of the other ring (the spiro C-O bond).

Exo-anomeric effect: This term describes the interaction of a lone pair on a ring oxygen with the antibonding orbital of a C-O bond involving a substituent external to that ring. cdnsciencepub.com

In a dioxaspiro[5.5]undecane system, each C-O bond at the spirocenter is endocyclic to one ring and exocyclic to the other. Therefore, the stabilizing interactions are best described as two potential endo-anomeric effects. A conformation is maximally stabilized when both C-O bonds at the spirocenter are axial with respect to their adjacent rings, allowing for two such stabilizing n → σ* interactions. cdnsciencepub.com

The anomeric effect is the primary determinant of conformational stability in dioxaspiro[5.5]undecanes. e-tarjome.com The stability of a given conformer is directly related to the number of anomeric effects it can support.

Two Anomeric Effects (diaxial): The most stable conformation is one where both rings are in a chair form and the C-O bonds of each ring are oriented axially relative to the other. This arrangement allows for two stabilizing anomeric interactions. e-tarjome.com

One Anomeric Effect (axial-equatorial): A conformation with one axial and one equatorial C-O bond is less stable, as it benefits from only a single anomeric effect. e-tarjome.com

Zero Anomeric Effects (diequatorial): The least stable conformation has both C-O bonds in equatorial positions and lacks any stabilizing anomeric effect. e-tarjome.com

This hierarchy of stability explains why, under thermodynamic conditions, dioxaspiro[5.5]undecane systems overwhelmingly adopt the diaxial conformation. mst.edu Computational studies have quantified this preference, showing a significant energy penalty for conformations with fewer anomeric effects. e-tarjome.com

Calculated Gibbs Free Energy Differences for 1,7-Dioxaspiro[5.5]undecane Conformations
ConformationAnomeric EffectsRelative Gibbs Free Energy (ΔG, kcal/mol)
A (diaxial)Two0.00
B (axial-equatorial)One3.74
C (diequatorial)Zero8.17

Data calculated at the B3LYP/6-311+G* level of theory, showing the energetic cost of losing stabilizing anomeric effects. e-tarjome.com

Spectroscopic Methodologies for Stereochemical and Conformational Assignment

The determination of the precise stereochemistry and dominant conformation of dioxaspiro[5.5]undecane systems relies heavily on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the foremost experimental technique for this purpose. researchgate.net

¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to their local geometric and electronic environment. The configuration and conformation of isomers can be determined by analyzing these shifts. cdnsciencepub.com For example, the conformationally rigid, thermodynamically stable diaxial isomer of 1,7-dioxaspiro[5.5]undecane exhibits a simple ¹³C NMR spectrum with only five signals, consistent with its C2 symmetry. cdnsciencepub.com In contrast, a less stable, conformationally mobile system would show more complex spectra or averaged signals.

¹H NMR: Coupling constants (J-values) between protons provide valuable information about dihedral angles, which can be used to deduce ring conformation. Nuclear Overhauser Effect (NOE) data can establish through-space proximity between protons, helping to confirm stereochemical assignments. nih.gov

Computational Chemistry: Theoretical calculations, using methods such as Density Functional Theory (DFT) and ab initio molecular orbital theory, are powerful tools for probing these systems. e-tarjome.com They are used to calculate the relative energies of different conformers and isomers, providing a theoretical basis for the experimentally observed preferences. mst.edu These calculations also support the assignment of NMR spectra by predicting chemical shifts for different possible structures. mst.edu

Microwave Spectroscopy: For the parent compound, supersonic-jet Fourier transform microwave spectroscopy has been used to experimentally observe the rotational spectra of the most stable conformers, confirming the results of theoretical calculations. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC) for Configuration and Conformation Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of dioxaspiro[5.5]undecane systems in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments provides comprehensive data on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environments and their relative orientations. For instance, in derivatives of 1,5-dioxaspiro[5.5]undecane, the protons of the 1,3-dioxane (B1201747) ring often exhibit complex splitting patterns due to conformational rigidity. The coupling constants (J-values) are particularly informative for determining dihedral angles and thus, the chair or boat conformation of the six-membered rings.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The chemical shift values are sensitive to the electronic environment and hybridization. pressbooks.pub The spiro carbon atom (C6) in 1,5-dioxaspiro[5.5]undecane derivatives, for example, typically appears at a characteristic downfield shift (around 97 ppm) due to being bonded to two oxygen atoms. researchgate.net The chemical shifts of other ring carbons can indicate the presence of substituents and their stereochemical orientation (axial vs. equatorial). oregonstate.edu

Table 1. Representative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for a Substituted 1,5-Dioxaspiro[5.5]undecane Derivative. researchgate.net
Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C2/C468.0 - 68.33.3 - 3.4
C6 (Spiro)97.4-
C7/C1132.0 - 33.1Signals for the carbocyclic ring protons appear as complex multiplets.
C8/C1023.4 - 31.0
C927.5 - 47.7

HSQC and HMBC Spectroscopy

Two-dimensional NMR techniques are indispensable for unambiguous signal assignment and for mapping the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu It is highly sensitive and allows for the clear identification of CH, CH₂, and CH₃ groups. An edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing similar information to a DEPT-135 experiment but with greater sensitivity. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH). libretexts.org This is crucial for piecing together the carbon skeleton, as it shows connectivity across quaternary carbons (like the spiro center) and heteroatoms. columbia.edu For example, correlations from protons on C4 and C7 to the spiro carbon C6 would definitively establish the spirocyclic junction. The absence of a correlation can also be informative, although it must be interpreted with caution as its intensity depends on the magnitude of the coupling constant. columbia.edu

Together, these NMR techniques provide a powerful toolkit for determining the relative configuration and predominant conformation of dioxaspiro[5.5]undecane systems in solution.

Single-Crystal X-ray Diffractometry for Absolute Stereochemistry

Single-crystal X-ray diffractometry is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. It provides unequivocal proof of molecular connectivity, configuration, and conformation, including the absolute stereochemistry of chiral centers. researchgate.net

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map of the molecule can be generated. This map allows for the calculation of exact bond lengths, bond angles, and torsion angles, revealing the true geometry of the molecule in the crystalline state.

For dioxaspiro[5.5]undecane systems, X-ray analysis confirms the conformation of the individual rings (e.g., chair, boat, or twist-boat) and the relative orientation of substituents. In chiral molecules, this technique can be used to determine the absolute configuration (R or S) of stereogenic centers, which is fundamental to understanding their biological activity and chemical properties. Several crystal structures of 1,5-dioxaspiro[5.5]undecane derivatives have been reported, providing valuable insight into their solid-state structures. researchgate.net

Table 2. Example Crystallographic Data for Analogous 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. researchgate.net
ParameterCompound 1Compound 2
Molecular FormulaC₂₀H₂₂O₇C₂₀H₂₂O₇
Crystal SystemOrthorhombicTriclinic
Space GroupPna2₁P-1
a (Å)10.182(2)8.7807(18)
b (Å)11.828(2)9.4383(19)
c (Å)14.356(3)11.450(2)
α (°)9098.64(3)
β (°)90103.28(3)
γ (°)9099.44(3)
Volume (ų)1729.0(6)893.4(3)

Infrared (IR) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then observed as bands in the IR spectrum.

For this compound and its analogues, IR spectroscopy can confirm the presence of key structural features. The most prominent bands are typically associated with the C-H and C-O bonds.

C-H Stretching: The aliphatic C-H stretching vibrations of the cyclohexane and dioxane rings are typically observed in the region of 2850-3000 cm⁻¹. For this compound specifically, the vinylic C-H stretch of the double bond would appear just above 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond in the undec-8-ene ring would give rise to a stretching vibration in the 1640-1680 cm⁻¹ region, which can be weak or of medium intensity.

C-O Stretching: The most characteristic feature of the dioxaspiro[5.5]undecane system is the strong C-O stretching absorption of the acetal (B89532) group. These typically appear as multiple strong bands in the fingerprint region, between 1000 and 1200 cm⁻¹, due to symmetric and asymmetric stretching modes of the C-O-C linkages.

While IR spectroscopy does not provide detailed information about the stereochemistry or conformation in the same way as NMR or X-ray crystallography, it is an excellent method for confirming the presence of the core spiroketal structure and other functional groups within the molecule. nih.gov

Computational and Theoretical Studies on 9 Methyl 1,5 Dioxaspiro 5.5 Undec 8 Ene and Analogs

Molecular Orbital Analysis for Electronic Structure

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

A table of mentioned compounds is provided below as requested.

Computational Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools for the simulation of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For complex organic molecules like 9-Methyl-1,5-dioxaspiro[5.5]undec-8-ene and its analogs, theoretical calculations can predict various spectra, helping to confirm structures, understand electronic properties, and assign experimental signals.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., ¹³C NMR)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a standard procedure in the structural elucidation of organic compounds. Density Functional Theory (DFT) is the most widely used method for this purpose due to its favorable balance of accuracy and computational cost. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts.

For spiroketal systems, including this compound, accurate prediction of ¹³C NMR chemical shifts is particularly valuable for assigning the signals of the spirocyclic core and stereochemical analysis. The process typically involves several key steps:

Conformational Analysis: The first step is a thorough conformational search of the molecule. The calculated NMR chemical shifts are highly sensitive to the molecular geometry. For a flexible molecule like a spiroketal, multiple low-energy conformers may exist in equilibrium. The final predicted spectrum is often a Boltzmann-weighted average of the spectra calculated for each significant conformer.

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), cc-pVTZ).

NMR Shielding Calculation: Using the optimized geometries, the isotropic shielding values for each carbon nucleus are calculated using the GIAO method with the same or a higher level of theory.

Chemical Shift Calculation: The calculated shielding values (σ) are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ_sample = σ_TMS - σ_sample. Often, a linear scaling factor is applied to the calculated shifts to correct for systematic errors and improve agreement with experimental data.

Research on various organic molecules has demonstrated that DFT calculations can reproduce experimental ¹³C NMR chemical shifts with a high degree of accuracy, often with deviations of less than 5 ppm. This predictive power is crucial for distinguishing between different isomers or confirming the structure of newly synthesized spiroketal analogs.

Below is an interactive data table illustrating a hypothetical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a spiroketal analog, showcasing the typical accuracy of such predictions.

Interactive Data Table: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts for a Spiroketal Analog

Carbon Atom PositionFunctional GroupHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)Difference (ppm)
C1CH₂ (in ring)35.234.80.4
C2CH₂ (in ring)24.524.10.4
C3CH₂ (in ring)36.836.50.3
C4CH₂-O60.159.50.6
C5Spirocenter (O-C-O)98.599.2-0.7
C6CH₂-O62.361.80.5
C7CH₂ (in ring)30.129.70.4
C8CH (alkene)128.9129.5-0.6
C9C-CH₃ (alkene)135.4136.1-0.7
C10CH₂ (in ring)28.728.20.5
C11CH₃23.623.10.5

Theoretical Infrared (FT-IR) and Electronic Absorption Spectra

Theoretical Infrared (FT-IR) Spectra

Computational methods can also simulate the vibrational spectra of molecules, providing a theoretical counterpart to experimental Fourier-transform infrared (FT-IR) spectroscopy. The calculation of vibrational frequencies and their corresponding intensities is typically performed using DFT. This involves computing the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and normal modes.

For a molecule like this compound, a theoretical IR spectrum would be expected to show characteristic bands for its functional groups. Due to the harmonic approximation used in these calculations, the computed frequencies are often systematically higher than the experimental values. Therefore, they are commonly scaled by an empirical factor (typically around 0.96-0.98) to improve agreement with experiment.

The predicted spectrum can be used to assign the vibrational modes observed in an experimental spectrum. Key expected vibrational modes for this compound would include:

C-H stretching: Vibrations from the sp³ hybridized carbons of the saturated rings and the methyl group (typically 2850-3000 cm⁻¹), and the sp² hybridized carbons of the double bond (typically 3000-3100 cm⁻¹).

C=C stretching: The stretching vibration of the carbon-carbon double bond in the cyclohexene (B86901) ring (typically 1640-1680 cm⁻¹).

C-O stretching: The characteristic strong absorptions from the C-O single bonds of the spiroketal moiety (typically in the 1050-1150 cm⁻¹ range).

C-H bending: Various bending vibrations for the CH₂ and CH₃ groups.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (sp²)=C-H3020 - 3100Medium
C-H Stretch (sp³)-C-H2850 - 2970Strong
C=C StretchC=C1640 - 1680Medium-Weak
C-H BendCH₂, CH₃1350 - 1470Medium
C-O StretchSpiroketal C-O-C1050 - 1150Strong

Theoretical Electronic Absorption Spectra

The electronic absorption spectra (UV-Vis) of molecules are governed by electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting these spectra. TD-DFT calculations can provide information about the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).

For this compound, the primary chromophore is the carbon-carbon double bond. Therefore, electronic transitions such as π → π* are expected to be the most significant in its UV-Vis spectrum. TD-DFT calculations can predict the wavelength of maximum absorption for these transitions, helping to understand the electronic structure of the molecule and its analogs. The calculations are sensitive to the choice of functional and basis set, and often a solvent model is included to better simulate experimental conditions.

Computational Mechanistic Studies of Spiroketal Reactions

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For spiroketals, theoretical studies can elucidate the complex pathways of their formation and other reactions, providing insights that are often difficult to obtain through experimental means alone.

Reaction Pathway Elucidation and Transition State Analysis

DFT calculations are frequently used to map out the potential energy surface of a reaction. This involves identifying and characterizing the geometries and energies of all relevant stationary points, including reactants, intermediates, transition states, and products.

A key aspect of these studies is transition state (TS) analysis . A transition state represents the energy maximum along the minimum energy path connecting reactants and products. Locating the TS structure is computationally demanding but crucial for understanding the reaction mechanism. Once a TS is located, a frequency calculation is performed to confirm its identity; a true transition state has exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

For spiroketalization reactions, computational studies have been instrumental in distinguishing between different possible mechanisms, such as S_N1-like, S_N2-like, or concerted pathways. researchgate.net For example, in acid-catalyzed spiroketalization, calculations can model the protonation of a precursor, the subsequent intramolecular cyclization, and the energies of any intermediates like oxocarbenium ions. researchgate.net

By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) of the reaction can be determined. This allows for a quantitative assessment of the reaction's feasibility and can help explain observed reaction rates and selectivities. For instance, if a reaction can proceed through multiple pathways to different products, comparing the activation energies of the respective transition states can predict which product will be formed preferentially under kinetic control. These studies can also reveal the origins of stereoselectivity by comparing the energies of diastereomeric transition states leading to different stereoisomers. researchgate.net

Potential Applications and Biological Relevance of Spiroketal Scaffolds

Role as Key Structural Motifs in Biologically Active Natural Products

Spiroketals are prominent structural features in a vast array of natural products demonstrating diverse and potent biological activities. nih.govmskcc.orgwikipedia.org These compounds have been isolated from numerous sources, including insects, marine organisms, and traditional Chinese medicines. wikipedia.orgrsc.orgrsc.org The spiroketal unit is often crucial to the bioactivity of the parent molecule. rsc.orgnih.gov

The structural diversity of natural spiroketals is vast, with wikipedia.orgrsc.org- and rsc.orgrsc.org-membered ring systems being common. wikipedia.orgnih.gov They are integral to the structure of polyether antibiotics, marine macrolides, and insect pheromones. wikipedia.org The prevalence of this motif across different natural product families highlights its evolutionary importance as a biologically prevalidated scaffold for molecular recognition. nih.govrsc.org

Table 1: Examples of Biologically Active Natural Products Containing a Spiroketal Motif

Natural Product Family Example(s) Biological Source Noted Biological Activity
Rubromycins γ-rubromycin Bacteria Telomerase inhibition, HIV reverse transcriptase inhibition. nih.govnih.govnih.gov
Papulacandins Papulacandin D Fungi Fungal cell wall glucan synthase inhibition. nih.gov
Griseusins Griseusin A Bacteria Antibacterial. nih.govnih.gov
Avermectins Avermectin Fungi (Streptomyces avermitilis) Antiparasitic. wikipedia.org
Okadaic Acid Group Okadaic Acid Marine Dinoflagellates Diarrheic shellfish poisoning toxin, protein phosphatase inhibitor. wikipedia.orgresearchgate.net
Pinnatoxins Pinnatoxin A Marine Shellfish Neurotoxin. nih.govnih.gov
Chamigrenes Majusculone Marine Algae Sesquiterpene with diverse activities. rsc.org

| Hippuristanol | Hippuristanol | Coral (Isis hippuris) | Antiproliferative, translation initiation inhibitor. nih.gov |

Exploration of Molecular Interactions and Ligand Design Principles

The rigid, three-dimensional nature of the spiroketal scaffold makes it an attractive template for ligand design. tandfonline.commskcc.org Unlike flat aromatic systems, spirocycles can position functional groups in precise spatial orientations, allowing for highly specific interactions with biological macromolecules like proteins and enzymes. rsc.orgtandfonline.com This structural rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity. rsc.org

The design of spiroketal-based ligands often involves leveraging hydrophobic and hydrogen bonding interactions. cambridgemedchemconsulting.com The oxygen atoms within the ketal structure can act as hydrogen bond acceptors, while the carbon framework can engage in hydrophobic or van der Waals interactions. cambridgemedchemconsulting.com For instance, in a designed spiroketal ligand for the Retinoid X Receptor (RXR), the carboxylate group forms a key polar interaction with an arginine residue in the binding pocket. nih.gov

Spiroketal-containing molecules have been identified as potent inhibitors of various enzymes. nih.gov The spiroketal motif itself can be essential for positioning the molecule correctly within an enzyme's active site to block its function. nih.govnih.gov

A notable example is the rubromycin family, which are bisbenzannulated wikipedia.orgrsc.org-spiroketals that inhibit enzymes like HIV reverse transcriptase and human telomerase. nih.govnih.gov The spiroketal pharmacophore creates a non-planar distortion in the polycyclic backbone, which is critical for its inhibitory activity. nih.gov Similarly, Tofogliflozin, a drug used for treating Type 2 diabetes, features a spiroketal structure and functions as an inhibitor of the human sodium-glucose cotransporter 2 (hSGLT2). wikipedia.org The antiparasitic Avermectins paralyze nematodes and arthropods by potentiating the release of gamma-aminobutyric acid (GABA), thereby blocking nerve impulse transmission. wikipedia.org

The study of how these molecules bind to their targets provides crucial insights into their mechanisms of action. For example, X-ray crystallography has shown how a designed spiroketal binds to the ligand-binding pocket of the RXR nuclear receptor, revealing the specific polar and hydrophobic contacts that govern its partial agonist activity. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. youtube.com For spiroketal-based compounds, SAR studies help optimize potency, selectivity, and pharmacokinetic properties. nih.gov

By systematically altering substituents or the stereochemistry of the spiroketal core, researchers can identify the key features required for biological function. nih.govyoutube.com For example, in SAR studies of the antiproliferative natural product hippuristanol, any modification to its spiroketal F-ring resulted in a significant decrease in activity, highlighting the strict structural and stereochemical requirements of the spiroketal moiety for its function. nih.gov Similarly, SAR studies on spirolactone derivatives have shown that subtle changes, like introducing a cyclopropane (B1198618) ring, can significantly alter binding affinity to the mineralocorticoid receptor. nih.gov Such studies are essential for transforming initial "hit" compounds into optimized "lead" compounds for drug development. youtube.com Computational methods, such as 3D-QSAR and molecular docking, are increasingly used to guide these efforts and design new, more potent inhibitors. rsc.org

Strategies for Diversity-Oriented Synthesis (DOS) of Spiroketal Libraries for Biological Screening

Diversity-Oriented Synthesis (DOS) is an approach used to create collections of structurally diverse small molecules for high-throughput screening to discover new biological functions. beilstein-journals.orgnih.gov The spiroketal scaffold is an attractive target for DOS because its inherent three-dimensionality and stereochemical complexity can be exploited to generate a wide range of unique molecular shapes. mskcc.org

The goal of DOS is to efficiently populate "chemical space" with molecules that have diverse skeletons, functional groups, and stereochemistry. mskcc.org Natural products often serve as inspiration for the design of these libraries, as they are biologically prevalidated scaffolds. nih.gov

Strategies for synthesizing spiroketal libraries often focus on developing stereocontrolled methods that can overcome the inherent thermodynamic preferences of spirocyclization reactions. mskcc.orgnih.govnih.gov Traditional acid-catalyzed spiroketalization often yields the most thermodynamically stable isomer, which limits the diversity of the library. mskcc.orgnih.gov Therefore, new kinetically controlled reactions are required to access a wider range of stereoisomers. mskcc.org These methods allow for the systematic creation of spiroketal libraries with comprehensive stereochemical diversity, which can then be screened against a wide range of biological targets to identify novel bioactive compounds. mskcc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 9-methyl-1,5-dioxaspiro[5.5]undec-8-ene, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via palladium-catalyzed 1,2-hydrovinylation of terminal 1,3-dienes. A typical procedure involves reacting dienes (0.5 mmol) with enol nonaflates (1.0 equiv) under Pd catalysis, followed by purification via flash column chromatography (2–4% EtOAc:hexanes) to yield the product in ~66% yield. Optimization focuses on solvent selection, catalyst loading, and temperature control to minimize side reactions . Alternative routes include spirocyclic ketalization of 1,4-cyclohexanedione derivatives, where 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one serves as a precursor .

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

  • Answer : High-resolution mass spectrometry (HRMS) with ESI ionization (e.g., [M+Na]+ observed at m/z 341.1883 vs. calculated 341.1881) and <sup>1</sup>H/<sup>13</sup>C NMR are standard for molecular confirmation. Key spectral features include sp<sup>2</sup> hybridized carbons (δ ~120–140 ppm for olefinic protons) and spirocyclic ether oxygen signals. X-ray crystallography is recommended for absolute stereochemical determination, utilizing programs like SHELXL for refinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : While acute toxicity data are limited, the structurally related 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one is classified as hazardous to aquatic life (GHS Category 3). Researchers should avoid environmental release, use fume hoods, and adhere to waste disposal protocols (e.g., incineration at approved facilities). Personal protective equipment (PPE) including gloves and goggles is mandatory .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Pd-catalyzed hydrovinylation in synthesizing this compound?

  • Answer : The reaction proceeds via a π-allyl Pd intermediate, where steric and electronic factors dictate regioselectivity. Computational studies suggest that electron-donating substituents on the diene stabilize the transition state, favoring allylic C–H activation. Kinetic isotope effect (KIE) experiments and <sup>13</sup>C labeling can further elucidate the pathway .

Q. How do crystallographic challenges (e.g., twinning or disorder) affect the refinement of this compound’s structure?

  • Answer : Spirocyclic systems often exhibit pseudosymmetry, leading to twinning. SHELXL’s twin refinement tools (e.g., BASF parameter) and high-resolution data (≤1.0 Å) are critical. For example, a study on a related dioxaspiro compound required merging multiple datasets and applying restraints to anisotropic displacement parameters to resolve disorder in the cyclohexane ring .

Q. Why do alternative synthetic routes (e.g., carbodiimide coupling vs. direct alkylation) show divergent yields?

  • Answer : Carbodiimide coupling (e.g., EDC·HCl) of hexanoic acid to 1,5-dioxaspiro[5.5]undecane-2,4-dione achieves ~70% yield but requires stoichiometric coupling agents and anhydrous conditions. In contrast, one-pot monoalkylation methods using Meldrum’s acid derivatives yield ~66% but are sensitive to steric hindrance. Side reactions, such as diketone dimerization, are a key yield-limiting factor .

Q. What bioactivity potential does this compound exhibit, particularly in enzyme inhibition?

  • Answer : Analogues like 2,4-dioxaspiro[5.5]undec-8-ene derivatives show serine protease inhibition (e.g., trypsin, elastase). Computational docking studies suggest the spirocyclic ether oxygen forms hydrogen bonds with catalytic triads. In vitro assays using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) can quantify IC50 values .

Data Contradictions and Resolution Strategies

Q. How can discrepancies in reported HRMS data for this compound be resolved?

  • Answer : Variations in ionization efficiency (e.g., ESI vs. MALDI) and solvent adducts (e.g., [M+Na]+ vs. [M+K]+) may explain discrepancies. Internal calibration with a reference standard (e.g., sodium trifluoroacetate clusters) and high-purity solvents (HPLC-grade) improve accuracy. Cross-validation using orthogonal techniques like FT-ICR-MS is advised .

Q. Why do environmental toxicity assessments for similar spirocyclic compounds lack consensus?

  • Answer : Differences in test organisms (e.g., Daphnia magna vs. algae) and exposure durations (acute vs. chronic) contribute to variability. Standardized OECD guidelines (e.g., Test No. 201/202) should be adopted. QSAR modeling using ECOSAR can predict aquatic toxicity profiles, aiding risk assessment .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed hydrovinylation for scalability, but optimize via Design of Experiments (DoE) to balance cost and yield .
  • Characterization : Combine HRMS, NMR, and X-ray crystallography. For ambiguous stereochemistry, use vibrational circular dichroism (VCD) .
  • Safety : Conduct a full ecotoxicological assessment if large-scale synthesis is planned, focusing on biodegradation and bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.